Phylpa 18

Description

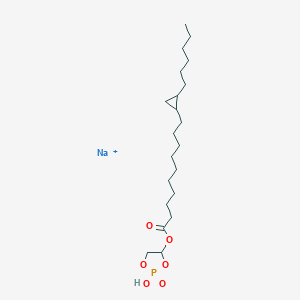

Structure

2D Structure

Properties

CAS No. |

154482-94-7 |

|---|---|

Molecular Formula |

C21H39NaO6P+ |

Molecular Weight |

441.5 g/mol |

IUPAC Name |

sodium;(2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl) 10-(2-hexylcyclopropyl)decanoate |

InChI |

InChI=1S/C21H39O6P.Na/c1-2-3-4-10-13-18-16-19(18)14-11-8-6-5-7-9-12-15-20(22)26-21-17-25-28(23,24)27-21;/h18-19,21H,2-17H2,1H3,(H,23,24);/q;+1 |

InChI Key |

JGABFIJEYQRXMR-UHFFFAOYSA-N |

SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)OC2COP(=O)(O2)O.[Na+] |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)OC2COP(=O)(O2)O.[Na+] |

Synonyms |

PHYLPA 18 PHYLPA-18 |

Origin of Product |

United States |

Scientific Research Applications

Anti-Cancer Applications

Phylpa 18 exhibits significant anti-cancer properties, particularly in inhibiting tumor cell proliferation and metastasis.

Case Studies

- In one study, the administration of cPA (which includes derivatives like this compound) demonstrated a marked reduction in tumor cell invasion and migration in vitro, suggesting its potential utility in cancer therapy .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly against ischemic injury.

Case Studies

- In vitro experiments showed that cPA treatment significantly decreased hypoxia-induced neuronal apoptosis, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

Cardiovascular Applications

The effects of this compound on cardiovascular functions have also been studied.

Comparative Analysis Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Cancer | Inhibits DNA polymerase α; reduces cell proliferation | Reduces metastasis by up to 90% in mouse models |

| Neuroprotection | Modulates apoptotic pathways; promotes neuronal survival | Protects against ischemic damage; reduces apoptosis |

| Cardiovascular Effects | Enhances respiratory function without hypertension | Does not affect systemic blood pressure significantly |

Chemical Reactions Analysis

Hydrolysis to Lysophosphatidic Acid (LPA)

CPA undergoes enzymatic or non-enzymatic hydrolysis, opening the cyclic phosphate ring to form LPA:

-

Phosphodiesterases and phospholipases accelerate hydrolysis, reducing CPA’s stability in biological systems .

Carba Derivatives (CCPA)

Metabolic stabilization via substitution of the phosphate oxygen with a methylene group prevents hydrolysis:

Receptor-Mediated Interactions

PHYLPA 18 activates lysophosphatidic acid (LPA) receptors (LPA) but elicits distinct downstream effects compared to LPA :

| Receptor | CPA (18:1) Efficacy | Key Signaling Pathway | Biological Outcome |

|---|---|---|---|

| LPA | Partial agonist (EC ≈ 1 μM) | RhoA/ROCK | Stress fiber formation |

| LPA | Full agonist (EC ≈ 0.2 μM) | cAMP elevation | Anti-proliferative effects |

Notable Contrasts with LPA:

-

CPA elevates cAMP via LPA, opposing LPA’s Gi-mediated cAMP suppression 11.

-

CPA inhibits Cdc25 phosphatase, arresting cell cycle progression .

Autotaxin (ATX) Inhibition

CPA derivatives block ATX’s lysoPLD activity, reducing LPA production:

RhoA Pathway Suppression

CPA inhibits LPA-induced RhoA activation, critical for tumor cell invasion:

Key Research Findings

Comparison with Similar Compounds

Structural Comparison

Key Structural Notes:

- The cyclopropane ring in this compound enhances metabolic stability compared to unsaturated acyl chains in LPAs .

- Cyclic phosphates in CPAs confer resistance to lipid phosphate phosphatases, prolonging bioactivity .

Functional Comparison

Mechanistic Insights :

- Opposing Roles in Cancer : While LPAs promote tumor growth and metastasis via ERK/AKT pathways, this compound and synthetic CPAs inhibit these processes by blocking Rho GTPase signaling .

- Receptor Selectivity : this compound’s partial agonism at LPA1/3 receptors may explain its anti-proliferative effects, contrasting with LPA’s full activation of pro-growth pathways .

Preparation Methods

Esterification of Fatty Acids with R-(–)-Solketal

Cyclophosphorylation: Microwave-Assisted Synthesis

Reaction with Bis(dimethylamino)phosphorodiamidate (BDMDAP)

Cyclophosphorylation of lipid diols (5e ) with BDMDAP (6 ) under microwave irradiation forms the cyclic phosphate ring. Traditional heating methods in polar solvents (e.g., N-methylmorpholine, NMP) resulted in <10% conversion due to poor solubility of long-chain substrates. Microwave irradiation at 100°C for 20 minutes in NMP achieves quantitative conversion.

Optimized Conditions :

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the electrophilic phosphorus center of BDMDAP, followed by cyclization. NMR tracking reveals complete consumption of BDMDAP (δ = 12.5 ppm) and emergence of cPA 18:1 (δ = -0.5 ppm).

Purification Strategies for Long-Chain cPAs

Aggregation-Based Extraction

Long-chain cPAs (e.g., cPA 18:1) exhibit surfactant-like behavior, forming aggregates above critical aggregate concentrations (CAC). Purification leverages this property:

-

Aggregate Formation : cPA 18:1 in water (≥20 mM) forms insoluble aggregates.

-

n-Butanol Extraction : Aggregates partition into the organic phase, removing polar impurities.

-

Reverse Extraction : Diluting below CAC (<20 mM) returns cPA 18:1 to the aqueous phase.

Table 1. Purification Efficiency of cPA 18:1

| Step | Purity (%) | Yield (%) |

|---|---|---|

| Initial Extraction | 75 | 90 |

| Reverse Extraction | 98 | 85 |

Synthesis of Thio-ccPA 18:1: A Stabilized Analog

Phosphonothioate Modification

Thio-ccPA 18:1, a hydrolysis-resistant analog, is synthesized by replacing the phosphate oxygen with sulfur. The process involves:

-

Thiophosphorylation : Reaction of lipid diol with thiophosphoryl chloride (PSCl) in anhydrous THF.

-

Oxidation : Controlled HO treatment forms the cyclic phosphonothioate.

Table 2. Comparative Stability of cPA 18:1 vs. Thio-ccPA 18:1

| Condition | cPA 18:1 Hydrolysis (%) | Thio-ccPA 18:1 Hydrolysis (%) |

|---|---|---|

| pH 4.0, 24 hours | 98 | 12 |

| pH 7.4, 24 hours | 75 | 8 |

| pH 9.0, 24 hours | 100 | 15 |

Data sourced from stability studies in 0.2 M buffer solutions.

Analytical Characterization

Structural Validation

Purity Assessment

HPLC (C18 column, 70:30 MeOH/HO + 0.1% formic acid) shows ≥98% purity post-purification.

Challenges and Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.